molecular formula C18H17N5O B11472014 5-[(2-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile

5-[(2-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile

Cat. No.: B11472014
M. Wt: 319.4 g/mol
InChI Key: SCDOVGVVNOYTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile is a heterocyclic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to an isoquinoline moiety, makes it an interesting subject for research and development.

Preparation Methods

The synthesis of 5-[(2-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 2-methoxyaniline with a suitable isoquinoline derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the triazole ring and its subsequent fusion with the isoquinoline moiety .

Industrial production methods for such compounds may involve optimization of reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

5-[(2-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the triazole ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the isoquinoline moiety, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the triazole or isoquinoline rings are replaced with other groups.

Scientific Research Applications

5-[(2-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent.

    Biological Research: Researchers use this compound to study its effects on cellular processes and pathways.

    Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds to 5-[(2-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile include other triazoloisoquinolines and triazoloquinoxalines. These compounds share structural similarities but differ in their specific substituents and biological activities. For instance:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

5-(2-methoxyanilino)-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile

InChI

InChI=1S/C18H17N5O/c1-24-16-9-5-4-8-15(16)21-17-14(10-19)12-6-2-3-7-13(12)18-22-20-11-23(17)18/h4-5,8-9,11,21H,2-3,6-7H2,1H3

InChI Key

SCDOVGVVNOYTFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C(C3=C(CCCC3)C4=NN=CN24)C#N

Origin of Product

United States

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